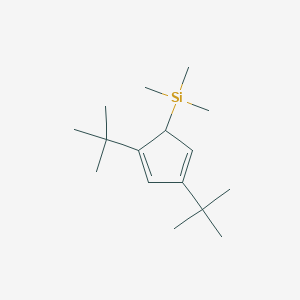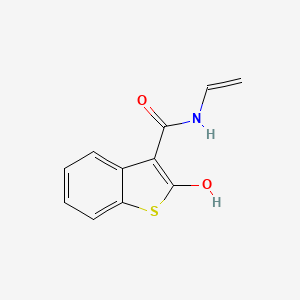![molecular formula C8H7F3N2O4S B14300413 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide CAS No. 114532-95-5](/img/structure/B14300413.png)
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by a reaction with sodium azide to form the corresponding [2+3]-cycloaddition product . The reaction conditions usually involve stirring the mixture at room temperature for 24 hours in a solvent like tetrahydrofuran (THF), followed by filtration and washing with diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfonic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the compound. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the methanesulfonamide group provides additional sites for chemical modification .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a nitrophenyl group.
Bistriflimide: Contains two trifluoromethanesulfonyl groups and is used in similar applications.
Uniqueness
Its combination of electron-withdrawing and electron-donating groups makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
114532-95-5 |
|---|---|
Fórmula molecular |
C8H7F3N2O4S |
Peso molecular |
284.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H7F3N2O4S/c9-8(10,11)18(16,17)12-5-6-2-1-3-7(4-6)13(14)15/h1-4,12H,5H2 |
Clave InChI |
RTSAERBKPAZZDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])CNS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


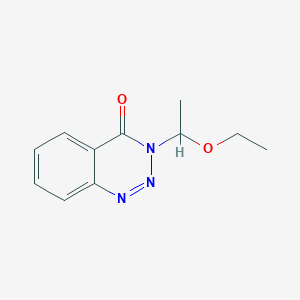
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
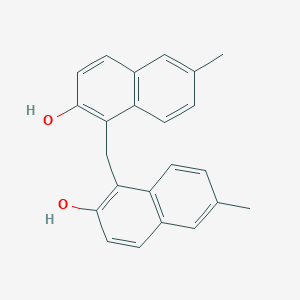
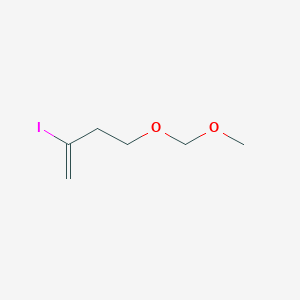

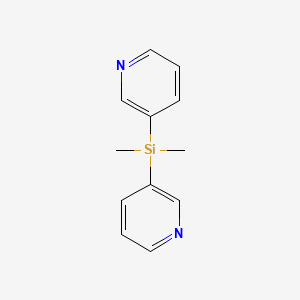
![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
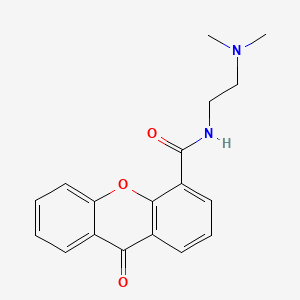
![3-Cyano-1-{[3-(trifluoromethyl)phenyl]methyl}quinolin-1-ium bromide](/img/structure/B14300377.png)

![5-[4-(Decyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14300383.png)
